N-(3-chloro-4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(3-chloro-4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core fused with a sulfur-containing heterocycle. Key structural elements include:
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O2S3/c22-15-10-13(3-4-16(15)23)11-24-18(27)12-31-21-25-17-6-9-30-19(17)20(28)26(21)7-5-14-2-1-8-29-14/h1-4,6,8-10H,5,7,11-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUYLZOOMVSKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 425.934 g/mol. It features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating its effects on the SJSA-1 cell line, the compound showed an IC50 value of approximately 0.22 μM, indicating potent antiproliferative activity .
Table 1: Anticancer Activity of this compound
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Notably, it has been shown to induce the upregulation of p53 and p21 proteins, which are critical in regulating the cell cycle and apoptosis . Additionally, the compound's ability to inhibit MDM2 (Murine Double Minute 2), a negative regulator of p53, further enhances its anticancer potential.
Case Studies
A notable case study involved the administration of the compound in a xenograft model where it was observed to significantly inhibit tumor growth compared to control groups. The pharmacodynamics indicated robust activation of apoptotic pathways as evidenced by increased levels of cleaved PARP and caspase activity post-treatment .
Comparison with Similar Compounds
Core Structure Variations
Substituent at Position 3
The target’s thiophen-2-yl ethyl group likely enhances membrane permeability compared to smaller substituents (e.g., difluorobenzyl in ). The 2-yl position may also improve aromatic interactions compared to 3-yl analogues .
Acetamide Substituent and Linker
Halogenation Patterns
The meta-chloro and para-fluoro positions in the target’s benzyl group may synergistically enhance target affinity compared to single-halogenated analogues .
Data Table: Structural Comparison Overview
| Feature | Target Compound | [3] Compound 50 | [8] Compound 3 | [9] Compound | [12] Compound | [16] IWP-3 |
|---|---|---|---|---|---|---|
| Core Structure | Thieno[3,2-d]pyrimidin-4-one | Tetrahydropyrimidine | Pyrazin-1(2H)-yl | Cyclopenta-thieno-pyrimidine | Thieno[3,2-d]pyrimidin-4-one | Thieno[3,2-d]pyrimidin-4-one |
| Position 3 Substituent | 2-(thiophen-2-yl)ethyl | 2,4-difluorobenzyl | Thiophen-3-yl | 4-chlorophenyl | 4-chlorophenyl | 4-fluorophenyl |
| Acetamide Substituent | 3-chloro-4-fluorobenzyl | 3-chloro-4-fluorophenyl | 4-carbamimidoylbenzyl | 2-isopropylphenyl | 2-trifluoromethylphenyl | 6-methylbenzothiazol-2-yl |
| Key Functional Impact | Balanced lipophilicity & binding | Reduced planarity | Altered π-π interactions | Increased rigidity | Enhanced metabolic stability | Improved hydrogen bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
